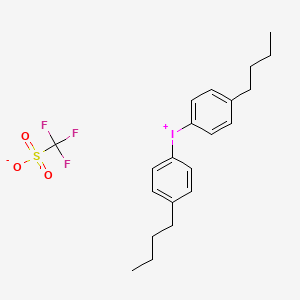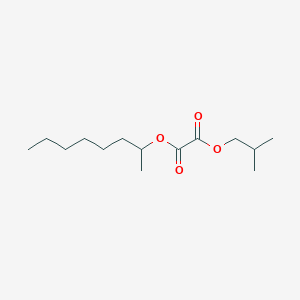
Isobutyloctan-2-yloxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyloctan-2-yloxalate is an organic compound with the molecular formula C14H26O4 It is an ester derived from oxalic acid, where the hydrogen atoms of the acid are replaced by isobutyl and octan-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of isobutyloctan-2-yloxalate typically involves the esterification of oxalic acid with isobutanol and octan-2-ol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Oxalic Acid+Isobutanol+Octan-2-ol→this compound+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents can be fine-tuned to achieve high purity and efficiency.
化学反応の分析
Types of Reactions
Isobutyloctan-2-yloxalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of oxalic acid, isobutanol, and octan-2-ol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Hydrolysis: Oxalic acid, isobutanol, and octan-2-ol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols derived from the ester groups.
科学的研究の応用
Isobutyloctan-2-yloxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of isobutyloctan-2-yloxalate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis, releasing oxalic acid and alcohols, which can then participate in further biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and other proteins.
類似化合物との比較
Similar Compounds
Isobutyl acetate: An ester with similar structural features but different functional properties.
Octyl acetate: Another ester with a similar backbone but different alkyl groups.
Ethyl oxalate: A simpler ester of oxalic acid with different alkyl substituents.
Uniqueness
Isobutyloctan-2-yloxalate is unique due to its specific combination of isobutyl and octan-2-yl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
分子式 |
C14H26O4 |
|---|---|
分子量 |
258.35 g/mol |
IUPAC名 |
1-O-(2-methylpropyl) 2-O-octan-2-yl oxalate |
InChI |
InChI=1S/C14H26O4/c1-5-6-7-8-9-12(4)18-14(16)13(15)17-10-11(2)3/h11-12H,5-10H2,1-4H3 |
InChIキー |
AINKFKYWNJPNBX-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)OC(=O)C(=O)OCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


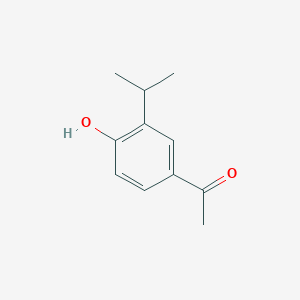
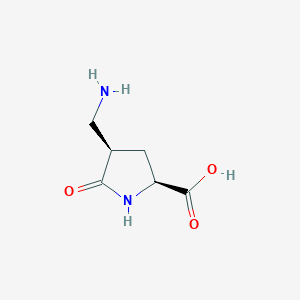
![7,10,17,20-Tetrathiahexacyclo[9.9.0.02,9.04,8.012,19.014,18]icosa-1(11),2(9),4(8),5,12(19),14(18),15-heptaene](/img/structure/B13141111.png)
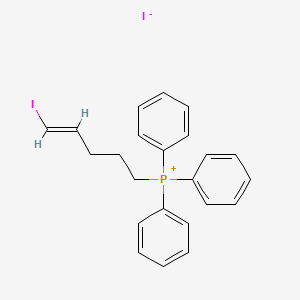
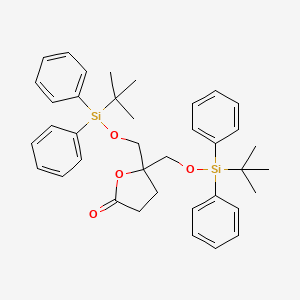
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
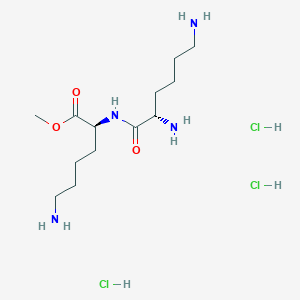
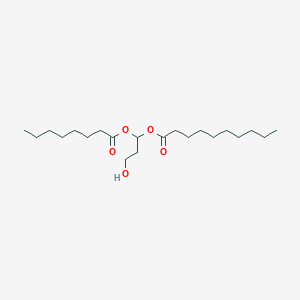
![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)
![9-bromo-10-[4-(3,5-diphenylphenyl)phenyl]anthracene](/img/structure/B13141159.png)

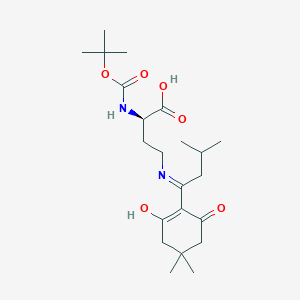
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-ethyl-](/img/structure/B13141180.png)
